methyl N-[(4-methylcyclohexyl)carbonyl]phenylalanylmethioninate
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Overview
Description
Methyl N-[(4-methylcyclohexyl)carbonyl]phenylalanylmethioninate is a complex organic compound with a unique structure that combines a cyclohexyl group, a phenylalanine derivative, and a methionine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-methylcyclohexyl)carbonyl]phenylalanylmethioninate typically involves multiple steps, starting with the preparation of the individual components. The cyclohexyl group is introduced through a Friedel-Crafts acylation reaction, followed by the coupling of phenylalanine and methionine derivatives using peptide coupling reagents such as EDCI or DCC. The final product is obtained through esterification reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-methylcyclohexyl)carbonyl]phenylalanylmethioninate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups .
Scientific Research Applications
Methyl N-[(4-methylcyclohexyl)carbonyl]phenylalanylmethioninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl N-[(4-methylcyclohexyl)carbonyl]phenylalanylmethioninate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Properties
Molecular Formula |
C23H34N2O4S |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
methyl 2-[[2-[(4-methylcyclohexanecarbonyl)amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C23H34N2O4S/c1-16-9-11-18(12-10-16)21(26)25-20(15-17-7-5-4-6-8-17)22(27)24-19(13-14-30-3)23(28)29-2/h4-8,16,18-20H,9-15H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
DIDJBQWMNNSBSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)OC |
Origin of Product |
United States |
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